Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a nitrophenyl group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyethyl side chain can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxyethyl)indolin-2-one: A key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
1,2,4-oxadiazole/2-imidazoline hybrids: Developed for treating infectious diseases and certain cancers.
Uniqueness
Ethyl 1-(2-hydroxyethyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydropyrimidine ring structure is particularly notable for its stability and versatility in synthetic applications .
Properties
Molecular Formula |
C16H19N3O6 |
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Molecular Weight |
349.34 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethyl)-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H19N3O6/c1-3-25-15(21)13-10(2)18(7-8-20)16(22)17-14(13)11-5-4-6-12(9-11)19(23)24/h4-6,9,14,20H,3,7-8H2,1-2H3,(H,17,22) |
InChI Key |
GLTFUBNYJSFLRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])CCO)C |
Origin of Product |
United States |
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